Cas no 864681-04-9 (Azido-PEG4-CH2-Boc)

Azido-PEG4-CH2-Boc structure
Azido-PEG4-CH2-Boc structure
Product Name:Azido-PEG4-CH2-Boc
Numéro CAS:864681-04-9
Le MF:C14H27N3O6
Mégawatts:333.380684137344
CID:3044607
Update Time:2025-10-29

Azido-PEG4-CH2-Boc Propriétés chimiques et physiques

Nom et identifiant

    • Azido-PEG4-CH2CO2-t-Bu
    • Azido-PEG4-CH2-Boc
    • 1,1-Dimethylethyl 14-azido-3,6,9,12-tetraoxatetradecanoate (ACI)
    • Piscine à noyau: 1S/C14H27N3O6/c1-14(2,3)23-13(18)12-22-11-10-21-9-8-20-7-6-19-5-4-16-17-15/h4-12H2,1-3H3
    • La clé Inchi: SIOLYQZSIFQODW-UHFFFAOYSA-N
    • Sourire: [N-]=[N+]=NCCOCCOCCOCCOCC(OC(C)(C)C)=O

Azido-PEG4-CH2-Boc PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
ChemScence
CS-0024781-250mg
Azido-PEG4-CH2-Boc
864681-04-9 ≥97.0%
250mg
$156.0 2022-04-26
ChemScence
CS-0024781-500mg
Azido-PEG4-CH2-Boc
864681-04-9 ≥97.0%
500mg
$234.0 2022-04-26
ChemScence
CS-0024781-1g
Azido-PEG4-CH2-Boc
864681-04-9 ≥97.0%
1g
$352.0 2022-04-26
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB12407-0.25g
Azido-PEG4-CH2CO2-t-Bu
864681-04-9 97%
0.25g
2484.00 2021-06-01
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB12407-1g
Azido-PEG4-CH2CO2-t-Bu
864681-04-9 97%
1g
4841.00 2021-06-01
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB12407-5g
Azido-PEG4-CH2CO2-t-Bu
864681-04-9 97%
5g
12612.00 2021-06-01
S e l l e c k ZHONG GUO
S0605-5mg
Azido-PEG4-CH2-Boc
864681-04-9
5mg
¥3252.19 2022-04-26
SHANG HAI XIAN DING Biotechnology Co., Ltd.
BP-22105-1g
Azido-PEG4-CH2CO2-t-Bu
864681-04-9 98%
1g
17100CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
BP-22105-250mg
Azido-PEG4-CH2CO2-t-Bu
864681-04-9 98%
250mg
5130CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
BP-22105-5g
Azido-PEG4-CH2CO2-t-Bu
864681-04-9 98%
5g
39900CNY 2021-05-07

Azido-PEG4-CH2-Boc Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Sodium azide Solvents: Acetone ,  Water ;  rt; 0.5 h, 0 °C; 4 h, rt
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt; 8 h, rt → 60 °C
Référence
Design, synthesis and biological evaluation of KRASG12C-PROTACs
Zhang, Xiaoyi; et al, Bioorganic & Medicinal Chemistry, 2023, 78,

Méthode de production 2

Conditions de réaction
1.1 Reagents: Sodium azide Solvents: Acetone ,  Water ;  16 h, rt → reflux
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C; 3 h, rt
2.2 Solvents: Methanol ;  rt
Référence
Development of small-molecule BRD4 degraders based on pyrrolopyridone derivative
Zhang, Jian; et al, Bioorganic Chemistry, 2020, 99,

Méthode de production 3

Conditions de réaction
1.1 Reagents: Sodium azide Solvents: Acetone ,  Water ;  rt → 60 °C; 12 h, 60 °C
1.2 Reagents: Sodium carbonate Solvents: Water
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 0.5 h, 0 °C
2.2 3 h, rt
Référence
Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide
Zhang, Fangqing; et al, Bioorganic & Medicinal Chemistry, 2020, 28(1),

Méthode de production 4

Conditions de réaction
1.1 Reagents: Triethylamine ,  Thionyl chloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C
1.2 Reagents: Sodium periodate ,  Ruthenium trichloride Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  rt
2.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  5 h, 80 °C; 80 °C → rt
2.2 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ,  Water ;  1 h, reflux
2.3 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  30 min, 0 °C
3.2 24 h, 25 °C
3.3 Solvents: Water
Référence
Amide bond-containing monodisperse polyethylene glycols beyond 10 000 Da
Wan, Zihong; et al, Organic & Biomolecular Chemistry, 2016, 14(33), 7912-7919

Méthode de production 5

Conditions de réaction
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  5 h, 80 °C; 80 °C → rt
1.2 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ,  Water ;  1 h, reflux
1.3 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  30 min, 0 °C
2.2 24 h, 25 °C
2.3 Solvents: Water
Référence
Amide bond-containing monodisperse polyethylene glycols beyond 10 000 Da
Wan, Zihong; et al, Organic & Biomolecular Chemistry, 2016, 14(33), 7912-7919

Méthode de production 6

Conditions de réaction
1.1 Solvents: Pyridine ;  6 h, rt
2.1 Reagents: Sodium azide Solvents: Acetone ,  Water ;  rt → 60 °C; 12 h, 60 °C
2.2 Reagents: Sodium carbonate Solvents: Water
3.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 0.5 h, 0 °C
3.2 3 h, rt
Référence
Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide
Zhang, Fangqing; et al, Bioorganic & Medicinal Chemistry, 2020, 28(1),

Méthode de production 7

Conditions de réaction
1.1 Solvents: Pyridine ;  rt; 6 h, rt
2.1 Reagents: Sodium azide Solvents: Acetone ,  Water ;  rt; 0.5 h, 0 °C; 4 h, rt
3.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt; 8 h, rt → 60 °C
Référence
Design, synthesis and biological evaluation of KRASG12C-PROTACs
Zhang, Xiaoyi; et al, Bioorganic & Medicinal Chemistry, 2023, 78,

Méthode de production 8

Conditions de réaction
1.1 Solvents: Pyridine ;  rt; 4 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
2.1 Reagents: Sodium azide Solvents: Acetone ,  Water ;  16 h, rt → reflux
3.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C; 3 h, rt
3.2 Solvents: Methanol ;  rt
Référence
Development of small-molecule BRD4 degraders based on pyrrolopyridone derivative
Zhang, Jian; et al, Bioorganic Chemistry, 2020, 99,

Méthode de production 9

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  0 °C; 1 h, 0 °C
1.2 0 °C; 2 h, 0 °C
2.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  3 h, 60 °C
3.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  30 min, 0 °C
3.2 0 °C; 3 h, 0 °C
3.3 Solvents: Water
Référence
Intracellular Protein-Labeling Probes for Multicolor Single-Molecule Imaging of Immune Receptor-Adaptor Molecular Dynamics
Sato, Ryota; et al, Journal of the American Chemical Society, 2017, 139(48), 17397-17404

Azido-PEG4-CH2-Boc Raw materials

Azido-PEG4-CH2-Boc Preparation Products

Azido-PEG4-CH2-Boc Fournisseurs

Amadis Chemical Company Limited
Membre gold
Audited Supplier Fournisseurs audités
(CAS:864681-04-9)Azido-PEG4-CH2-Boc
Numéro de commande:A1039680
État des stocks:in Stock
Quantité:500.0mg/1.0g/5.0g/10.0g/25.0g
Pureté:99%
Dernières informations tarifaires mises à jour:Thursday, 29 August 2024 17:06
Prix ($):160.0/240.0/302.0/509.0/1070.0
Courriel:sales@amadischem.com

Azido-PEG4-CH2-Boc Littérature connexe

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:864681-04-9)Azido-PEG4-CH2-Boc
A1039680
Pureté:99%/99%/99%/99%/99%
Quantité:500.0mg/1.0g/5.0g/10.0g/25.0g
Prix ($):160.0/240.0/302.0/509.0/1070.0
Courriel